

# Osimertinib: A new era of combination therapies in EGFR-mutated lung cancer

Author: BenchChem Technical Support Team. Date: December 2025



Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become the cornerstone of first-line treatment for patients with advanced non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1] Despite its initial efficacy, acquired resistance is inevitable, prompting extensive research into combination strategies to enhance and prolong its therapeutic benefits.[2] This guide provides a comparative overview of key combination therapies with osimertinib, supported by clinical trial data and detailed experimental protocols, for researchers, scientists, and drug development professionals.

## Overcoming resistance: the rationale for combination therapy

Resistance to osimertinib can arise from a variety of mechanisms, including on-target alterations such as the EGFR C797S mutation, and off-target mechanisms like the activation of bypass signaling pathways.[3] The most common bypass pathways involve MET amplification, HER2 amplification, and activation of the RAS-MAPK and PI3K-AKT signaling cascades.[4] Combination therapies aim to address these resistance mechanisms from the outset or upon disease progression.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. New Approach in Advanced NSCLC: Adding MET Inhibitor Savolitinib [medscape.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Osimertinib plus savolitinib in EGFRm+/MET+ NSCLC following prior osimertinib [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Osimertinib: A new era of combination therapies in EGFR-mutated lung cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13405669#a-summary-of-its-potential-for-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com